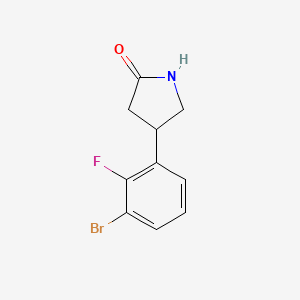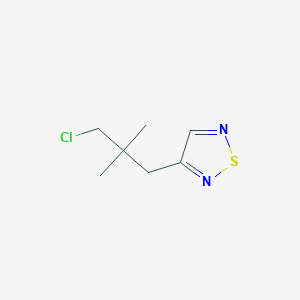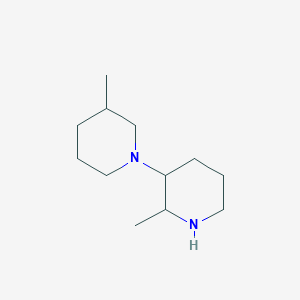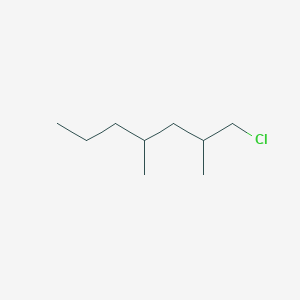
4-(3-Bromo-2-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2-fluorophenyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a bromo and fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.
Introduction of the Bromo and Fluoro Groups: The bromo and fluoro groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorine gas or a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Bromo-2-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules. The presence of reactive bromo and fluoro groups makes it a versatile starting material for various synthetic transformations.
Biological Studies: The compound is used in biological studies to investigate its effects on biological systems. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2-fluorophenyl)pyrrolidin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. The presence of bromo and fluoro groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Fluoro-2-bromophenyl)pyrrolidin-2-one: Similar structure but with reversed positions of bromine and fluorine.
4-(3-Bromo-2-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-(3-Bromo-2-fluorophenyl)pyrrolidin-2-one is unique due to the presence of both bromo and fluoro groups in the phenyl ring. This combination can significantly influence the compound’s reactivity, stability, and biological activity. The specific arrangement of these substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9BrFNO |
|---|---|
Peso molecular |
258.09 g/mol |
Nombre IUPAC |
4-(3-bromo-2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-1-2-7(10(8)12)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) |
Clave InChI |
ZSNBQHZQVFNKLS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=C(C(=CC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)


![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)

